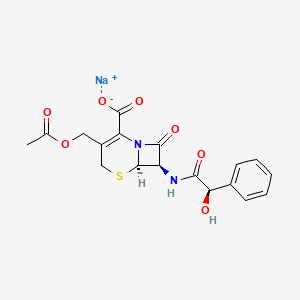
Oxazepam monosodium succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazepam monosodium succinate is a derivative of oxazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and muscle relaxant properties. Benzodiazepines, including oxazepam, are known for their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA(A) receptor, leading to sedative and anxiolytic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazepam monosodium succinate involves the acylation of oxazepam with succinic anhydride in the presence of pyridine . The reaction typically proceeds under mild conditions, with the succinic anhydride acting as the acylating agent and pyridine serving as a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crude product is often purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazepam monosodium succinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the succinate ester bond.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, with common reagents including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields oxazepam and succinic acid .
Applications De Recherche Scientifique
Oxazepam monosodium succinate has a wide range of applications in scientific research:
Mécanisme D'action
Oxazepam monosodium succinate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA(A) receptor . GABA is the main inhibitory neurotransmitter in the mammalian brain, and its activation leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability . This mechanism underlies the anxiolytic, sedative, and muscle relaxant effects of this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Temazepam: A benzodiazepine used primarily for its hypnotic effects.
Uniqueness
Oxazepam monosodium succinate is unique in its relatively simple metabolism and lower susceptibility to pharmacokinetic variability compared to other benzodiazepines . This makes it a valuable compound for use in various research and clinical applications.
Propriétés
Numéro CAS |
34332-53-1 |
|---|---|
Formule moléculaire |
C19H14ClN2NaO5 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |
Clé InChI |
HLXIPDOKNUEODM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |
Numéros CAS associés |
4700-56-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


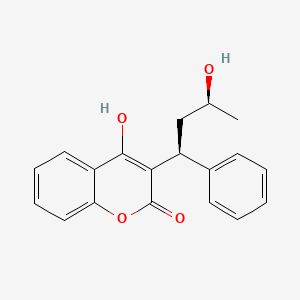
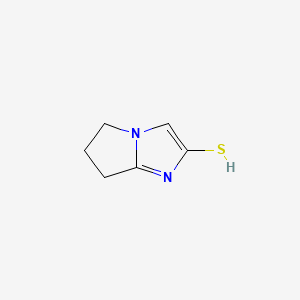
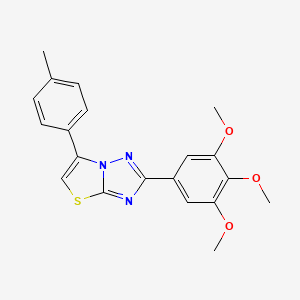
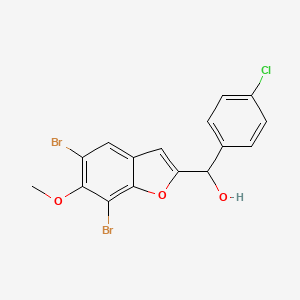

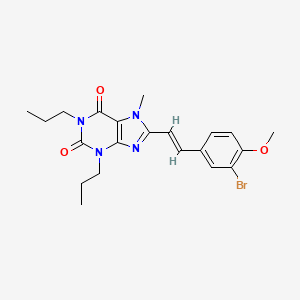
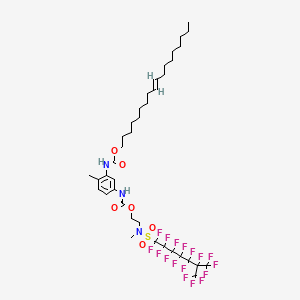
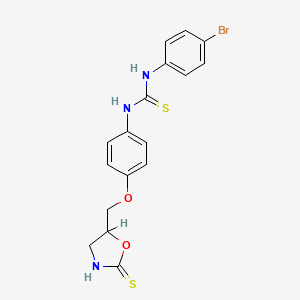
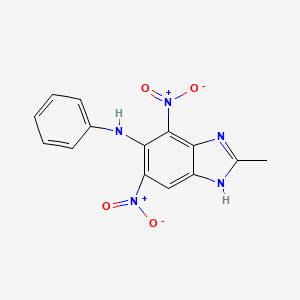
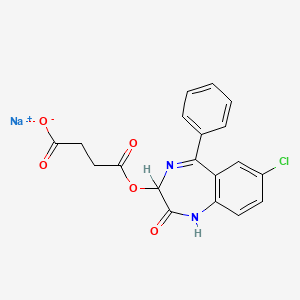
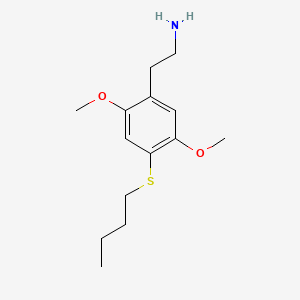
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
